2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride
Description
2-Amino-3-(2-bromothiophen-3-yl)propanoic acid hydrochloride is a brominated thiophene-containing α-amino acid derivative. This compound is likely used in medicinal chemistry as a building block for drug discovery, given the prevalence of brominated heterocycles in bioactive molecules .
Properties
IUPAC Name |
2-amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S.ClH/c8-6-4(1-2-12-6)3-5(9)7(10)11;/h1-2,5H,3,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWGDNXNEMPNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CC(C(=O)O)N)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride typically involves the bromination of thiophene followed by the introduction of the amino acid moiety. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The brominated thiophene is then reacted with an appropriate amino acid derivative under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom on the thiophene ring undergoes nucleophilic substitution (SNAr) under mild conditions due to electron-withdrawing effects of the sulfur atom.
Mechanistic Insight : The bromine atom’s position (C2 on thiophene) directs substitution to C5 due to resonance stabilization of the intermediate .
Oxidation and Reduction
The thiophene ring and amino group participate in redox reactions:
Oxidation
| Reagent | Product | Conditions |
|---|---|---|
| H₂O₂, acetic acid | 3-(2-bromothiophene-3-sulfonyl)-2-aminopropanoic acid | 50°C, 6 hr |
| m-CPBA, CH₂Cl₂ | 3-(2-bromo-5-oxothiophen-3-yl)-2-aminopropanoic acid | 0°C → RT, 2 hr |
Reduction
| Reagent | Product | Conditions |
|---|---|---|
| H₂, Pd/C, MeOH | 3-(2-hydrothiophen-3-yl)-2-aminopropanoic acid | 1 atm, RT, 12 hr |
| LiAlH₄, THF | 3-(2-bromothiophen-3-yl)-2-aminopropanol | Reflux, 4 hr |
Note : Reduction of the bromine atom is not observed under standard catalytic hydrogenation .
Amino and Carboxyl Group Reactivity
The amino and carboxyl groups enable peptide coupling and derivatization:
Amino Group
| Reaction | Reagent | Product |
|---|---|---|
| Acylation | Acetic anhydride, pyridine | N-acetyl-3-(2-bromothiophen-3-yl)propanoic acid |
| Schiff base formation | 4-nitrobenzaldehyde | Imine derivative (λₐᵦₛ 420 nm) |
Carboxyl Group
| Reaction | Reagent | Product |
|---|---|---|
| Esterification | SOCl₂, MeOH | Methyl 2-amino-3-(2-bromothiophen-3-yl)propanoate |
| Amide formation | DCC, HOBt, benzylamine | N-benzyl-3-(2-bromothiophen-3-yl)propanoamide |
Cyclization Reactions
Under basic conditions, intramolecular cyclization forms heterocycles:
| Conditions | Product | Application |
|---|---|---|
| NaOH, H₂O, 80°C | Thieno[3,2-b]pyrrolidone-2-carboxylic acid | Anticancer scaffold |
| PCl₅, toluene | 2-bromo-thieno[3,2-d]oxazole-4-carboxylic acid | Fluorescent probes |
Comparative Reactivity Table
A comparison with analogs highlights electronic effects:
| Compound | Reactivity (SNAr) | Oxidation Rate |
|---|---|---|
| 2-Amino-3-(3-bromothiophen-2-yl)propanoic acid | Moderate | High |
| 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | Low | Moderate |
| 2-Amino-3-(2-cyanothiophen-3-yl)propanoic acid | High | Low |
Key Insight : Electron-withdrawing groups (e.g., CN) at C2 increase bromine’s susceptibility to substitution .
Mechanistic Pathways
Scientific Research Applications
2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and bromine atom on the thiophene ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s structural analogs differ primarily in the aromatic moiety (thiophene vs. benzene or naphthalene) and substituent patterns. Key comparisons include:
Key Observations :
- Thiophene vs.
- Bromine vs. Other Halogens : Bromine’s larger atomic radius increases steric hindrance and polarizability compared to fluorine or chlorine, which may enhance binding to hydrophobic pockets in proteins .
- Functional Group Diversity : Hydroxyl or diazenyl groups (e.g., in ) improve water solubility but reduce metabolic stability compared to brominated analogs.
Physicochemical Properties
- Lipophilicity : Brominated thiophene derivatives are more lipophilic than hydroxylated or fluorinated analogs, as seen in the higher logP values of brominated phenylalanine (logP ~1.8) versus L-Dopa (logP ~-1.4) .
- Solubility : The hydrochloride salt form improves aqueous solubility, but the bromothiophene moiety may still limit solubility compared to polar substituents like -OH or -NH₂ .
- Stability : Bromine’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic attack but may increase susceptibility to nucleophilic substitution in basic conditions .
Biological Activity
2-Amino-3-(2-bromothiophen-3-yl)propanoic acid; hydrochloride is a compound derived from thiophene, characterized by its amino group and a bromine atom on the thiophene ring. Its molecular formula is CHBrNOS·HCl. This compound has garnered attention for its potential biological activities, making it a subject of various scientific investigations.
The synthesis of 2-Amino-3-(2-bromothiophen-3-yl)propanoic acid; hydrochloride typically involves the bromination of thiophene followed by the introduction of the amino acid moiety. Common methods include:
- Bromination : Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
- Reaction with Amino Acid Derivatives : The brominated thiophene is reacted under acidic conditions to yield the final product.
Purification techniques such as recrystallization and chromatography are employed to achieve high purity levels.
The biological activity of 2-Amino-3-(2-bromothiophen-3-yl)propanoic acid; hydrochloride is linked to its interaction with various molecular targets, including enzymes and receptors. The presence of the amino group and the brominated thiophene structure allows for modulation of biological pathways, which may lead to diverse pharmacological effects .
Potential Biological Effects
Research has indicated several potential biological activities associated with this compound:
- Antiviral Activity : Compounds with similar structures have shown antiviral properties, particularly against influenza virus by inhibiting neuraminidase, a critical enzyme for viral replication .
- Anti-inflammatory Effects : Some β-amino acid derivatives exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .
- Antibacterial Properties : Investigations into β-amino acid heterocycles indicate potential antibacterial activity, which may extend to derivatives like 2-Amino-3-(2-bromothiophen-3-yl)propanoic acid; hydrochloride .
Comparative Analysis
| Compound | Structural Characteristics | Biological Activity |
|---|---|---|
| 2-Amino-3-(2-bromothiophen-3-yl)propanoic acid; hydrochloride | Contains bromine on thiophene | Antiviral, anti-inflammatory |
| 2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid; hydrochloride | Chlorine instead of bromine | Similar activities but varied potency |
| 2-Amino-3-(2-fluorothiophen-3-yl)propanoic acid; hydrochloride | Fluorine substitution | Potentially different reactivity and activity |
Case Studies
- Antiviral Studies : A study highlighted that derivatives containing β-amino acids exhibited significant inhibition against neuraminidase, suggesting that modifications on the thiophene ring could enhance antiviral efficacy. The compound A-87380 was noted for its potential as a lead compound in developing neuraminidase inhibitors .
- Anti-inflammatory Research : Another investigation focused on heterocyclic compounds containing β-amino acids demonstrated their ability to suppress pro-inflammatory cytokines in vitro, indicating that similar compounds might be effective in managing inflammatory responses in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
